molecular formula C14H23N B1396650 N-ethyl-4-hexylaniline CAS No. 1422573-77-0

N-ethyl-4-hexylaniline

Cat. No. B1396650
CAS RN: 1422573-77-0
M. Wt: 205.34 g/mol
InChI Key: ZXENOWJVIYGKAZ-UHFFFAOYSA-N
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Description

N-ethyl-4-hexylaniline is a chemical compound used in various applications. It is used in the fabrication of RP/ion-exchange, mixed-mode, monolithic materials for capillary LC . It is also used as a dye stuff intermediate and may be used to manufacture medicine .


Chemical Reactions Analysis

4-Hexylaniline, a related compound, reacts with isatin (1H-indole-2,3-dione) to form Schiff base ligand (HL) . The mesomorphic properties of imine compounds derived from 4-hexylaniline have been investigated using polarised light optical microscopy and differential scanning calorimetry .


Physical And Chemical Properties Analysis

4-Hexylaniline, a related compound, has a boiling point of 283 - 285 °C, a flash point of > 110 °C, and is insoluble in water . It has a refractive index of 1.525-1.5265 at 20°C .

Scientific Research Applications

Liquid Chromatography

N-ethyl-4-hexylaniline: is utilized in the fabrication of RP/ion-exchange, mixed-mode, monolithic materials for capillary liquid chromatography (LC) . Its role in LC is crucial for the separation and analysis of complex mixtures, particularly in the pharmaceutical industry where purity and compound identification are paramount.

Dye Manufacturing

As a dye stuff intermediate, N-ethyl-4-hexylaniline contributes to the synthesis of various dyes . It’s involved in the production of colorants used in textiles, food, and other industries, highlighting its versatility in chemical manufacturing processes.

Medicinal Chemistry

In the realm of drug design and discovery, nitrogen-containing heterocycles, like those derived from N-ethyl-4-hexylaniline , play a vital role. They form the backbone of many biologically active compounds, emphasizing the importance of such structures in the development of new pharmaceuticals .

Organic Synthesis

N-ethyl-4-hexylaniline: can be a valuable reagent in organic synthesis, particularly in the methylation of anilines with methanol. This process is part of a broader category of transformations that are essential for creating compounds with pharmaceutical relevance .

Materials Science

In materials science, N-ethyl-4-hexylaniline may be used as a stabilizer for nitrate ester-based energetic materials. Its stabilizing properties help in prolonging the shelf-life and safety of these materials, which are critical in various industrial applications .

Analytical Chemistry

Coordination compounds derived from N-ethyl-4-hexylaniline could be employed in spectrophotometric and luminescent determination of metal ions, showcasing its potential in analytical chemistry for detecting and quantifying substances .

Pharmaceuticals

N-ethyl-4-hexylaniline: derivatives are likely to be found in pharmaceutically used polymers, which are integral to controlled drug release systems. These systems ensure sustained delivery of active ingredients, improving the efficacy of medications .

Chemical Research

In chemical research, N-ethyl-4-hexylaniline is a subject of study for its properties and potential applications. It’s a compound of interest for its role in various reactions and processes that are foundational to research and development in chemistry .

Safety and Hazards

4-Hexylaniline is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity and can cause skin irritation and serious eye irritation .

properties

IUPAC Name

N-ethyl-4-hexylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N/c1-3-5-6-7-8-13-9-11-14(12-10-13)15-4-2/h9-12,15H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXENOWJVIYGKAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CC=C(C=C1)NCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-4-hexylaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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